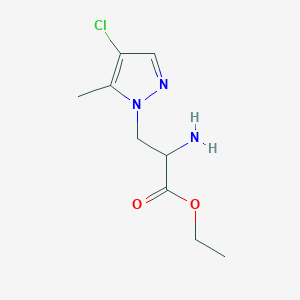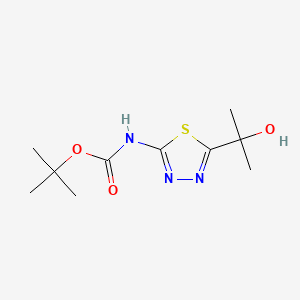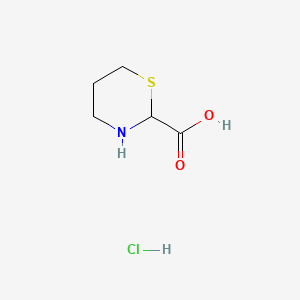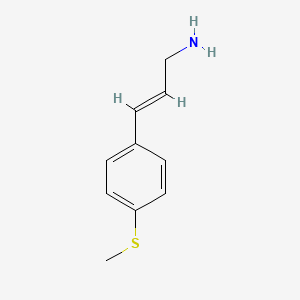![molecular formula C8H15NO B13547649 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B13547649.png)
1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2-oxabicyclo[221]heptan-4-amine is a bicyclic amine compound with a unique structure that includes an oxygen atom within the bicyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like palladium to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include MCPBA for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include epoxides, reduced amine derivatives, and substituted bicyclic compounds.
Scientific Research Applications
1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes, leading to the disruption of cellular processes. For example, it may inhibit calcineurin, preventing the formation of active transcription factors necessary for gene expression .
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.1]heptan-4-amine: This compound has a similar bicyclic structure but lacks the ethyl group present in 1-Ethyl-2-oxabicyclo[2.2.1]heptan-4-amine.
7-Oxabicyclo[2.2.1]heptane: Another related compound, which is used in the synthesis of polymers and bioactive molecules.
Uniqueness
This compound is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-ethyl-2-oxabicyclo[2.2.1]heptan-4-amine |
InChI |
InChI=1S/C8H15NO/c1-2-8-4-3-7(9,5-8)6-10-8/h2-6,9H2,1H3 |
InChI Key |
BWVBYEXVDKDNJB-UHFFFAOYSA-N |
Canonical SMILES |
CCC12CCC(C1)(CO2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylicacidhydrochloride](/img/structure/B13547567.png)

![ethyl[2-(4-fluorophenyl)-1-(4H-1,2,4-triazol-3-yl)ethyl]aminehydrochloride](/img/structure/B13547572.png)

![1-(4-Methylphenyl)-2-{[(4-methylphenyl)methyl]amino}ethan-1-olhydrochloride](/img/structure/B13547581.png)


methyl-lambda6-sulfanone dihydrochloride](/img/structure/B13547602.png)



![[2-(4-Methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13547630.png)
![2,3,4,5-Tetrahydrobenzo[b]azepine-5-acetic Acid](/img/structure/B13547633.png)
![2-{[5-amino-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13547637.png)
